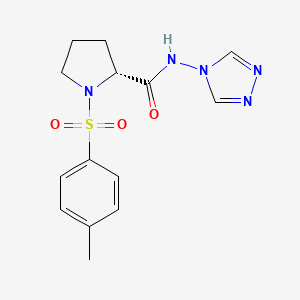
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid, also known as CT-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CT-1 is a member of the thiazole family of compounds and has been shown to have anti-inflammatory and anti-tumor properties. In
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In animal models of inflammation and autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its relatively low toxicity and good solubility in water and organic solvents, which makes it suitable for use in in vitro and in vivo experiments. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have a relatively long half-life, which allows for sustained inhibition of target enzymes and signaling pathways. However, one limitation of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its poor stability in acidic conditions, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. One area of research is the identification of the specific enzymes and signaling pathways that are targeted by (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid for various therapeutic applications. Finally, the development of more stable analogs of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid could improve its efficacy and expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-aminothiophenol and chloroacetic acid to form 2-(2-thienyl)glycine. This intermediate is then reacted with thiourea and sodium hydroxide to produce 2-thiohydantoin. The final step involves the reaction of 2-thiohydantoin with acrylonitrile and hydrochloric acid to yield (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. The purity of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S2/c12-4-8(11(14)15)3-9-6-17-10(13-9)7-1-2-16-5-7/h1-3,5-6H,(H,14,15)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDWNDMNJRLQY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C2=NC(=CS2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)
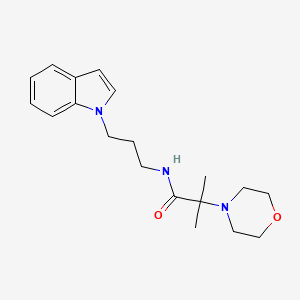
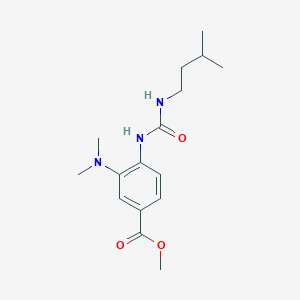
![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
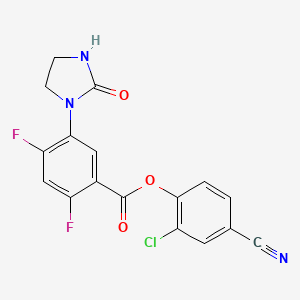
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)
![(4E)-2-(3,4-difluorophenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7683037.png)
![4-ethoxy-7-((1-methyl-1H-pyrazol-4-yl)methyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B7683039.png)
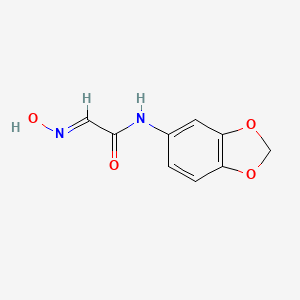
![(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B7683060.png)
